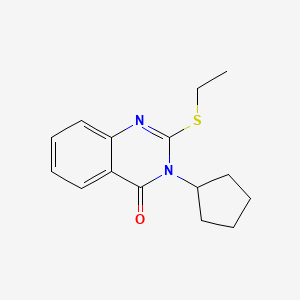

![molecular formula C16H13ClN2O3S B5727262 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid CAS No. 433698-94-3](/img/structure/B5727262.png)

3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

Descripción general

Descripción

3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has been shown to be effective in preclinical studies against a variety of tumor types, including pancreatic, lung, and renal cancers.

Mecanismo De Acción

3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then further metabolized to provide energy and building blocks for cancer cells. By inhibiting glutaminase, 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid blocks this metabolic pathway and starves cancer cells of the nutrients they need to grow and divide.

Biochemical and Physiological Effects:

3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to decrease the levels of glutamate and other metabolites in cancer cells, indicating that it is effectively blocking glutaminase activity. 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to decrease the levels of lactate in tumors, indicating that it is altering the metabolism of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is that it is highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism. This makes it a useful tool for studying the role of glutaminase in cancer and for developing new cancer therapies. However, one limitation of 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is that it is not effective against all tumor types, and its efficacy may be limited by the heterogeneity of tumors.

Direcciones Futuras

There are several future directions for research on 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid. One area of interest is in developing combination therapies that include 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid and other cancer therapies, such as immunotherapy. Another area of interest is in identifying biomarkers that can predict which tumors will be sensitive to 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid. Finally, there is interest in developing new glutaminase inhibitors that may be more effective than 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid or have different mechanisms of action.

Conclusion:

3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is a potent and selective inhibitor of glutaminase that has shown promising results in preclinical studies against a variety of tumor types. Its mechanism of action involves blocking the metabolic pathway that cancer cells use to obtain nutrients, leading to decreased tumor growth and increased apoptosis. 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has several advantages for lab experiments, including its selectivity for glutaminase and its usefulness in studying the role of glutamine metabolism in cancer. However, its efficacy may be limited by the heterogeneity of tumors. Future research on 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid will focus on developing combination therapies, identifying biomarkers, and developing new glutaminase inhibitors.

Métodos De Síntesis

The synthesis of 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-methylanthranilic acid to form the desired product, 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid. The synthesis method has been optimized to produce high yields of 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid with high purity.

Aplicaciones Científicas De Investigación

3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth. In particular, 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to be effective in inhibiting the growth of tumors that are dependent on glutamine metabolism, such as pancreatic cancer. 3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Propiedades

IUPAC Name |

3-[(4-chlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-9-2-3-11(15(21)22)8-13(9)18-16(23)19-14(20)10-4-6-12(17)7-5-10/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZPIPVMJMMIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355473 | |

| Record name | 3-[(4-chlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid | |

CAS RN |

433698-94-3 | |

| Record name | 3-[(4-chlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)

![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)

![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)

![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)

![2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)